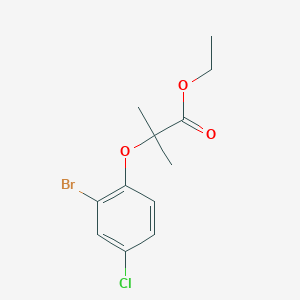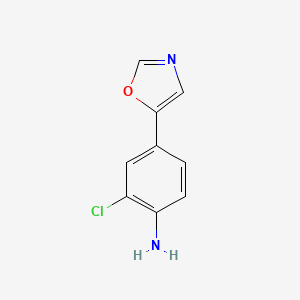
3-(5-Isopropoxy-indol-3-yl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Isopropoxy-indol-3-yl)-propionic acid is a derivative of indole-3-propionic acid, a compound known for its antioxidant properties and potential neuroprotective effects.
Méthodes De Préparation
The synthesis of 3-(5-Isopropoxy-indol-3-yl)-propionic acid can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with appropriate reagents under controlled conditions. For instance, the Bartoli indole synthesis, Hemetsberger indole synthesis, and Bischler indole synthesis are some of the classical methods used for the preparation of indole derivatives . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-(5-Isopropoxy-indol-3-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-(5-Isopropoxy-indol-3-yl)-propionic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-(5-Isopropoxy-indol-3-yl)-propionic acid involves its interaction with various molecular targets and pathways. It has been shown to bind to proteins such as NOS3, AKT1, and EGFR, which are involved in oxidative stress response and cell proliferation . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
3-(5-Isopropoxy-indol-3-yl)-propionic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-butyric acid: Used as a rooting agent in plant propagation.
Indole-3-propionic acid: Known for its neuroprotective and antioxidant properties.
The uniqueness of this compound lies in its specific isopropoxy substitution, which may confer distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C14H17NO3 |
|---|---|
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
3-(5-propan-2-yloxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H17NO3/c1-9(2)18-11-4-5-13-12(7-11)10(8-15-13)3-6-14(16)17/h4-5,7-9,15H,3,6H2,1-2H3,(H,16,17) |
Clé InChI |
SCXTXPLRPHJANL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC2=C(C=C1)NC=C2CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-(6H-thieno[2,3-b]pyrrol-4-yl]acetamide](/img/structure/B8531325.png)

![N-{4-[(Oxan-2-yl)oxy]nonyl}acetamide](/img/structure/B8531336.png)
![2-Chloro-4-(4-methyl-piperazin-1-yl)-thieno[3,2-d]pyrimidine](/img/structure/B8531337.png)
![3',5'-Dimethoxy-3,6-dihydro[1,1'-biphenyl]-2(1H)-one](/img/structure/B8531346.png)

![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethyl]-4-phenylpiperidin-4-ol](/img/structure/B8531357.png)
![1-[2-[(3R)-3-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl]ethanone](/img/structure/B8531360.png)



methanone](/img/structure/B8531399.png)


